molecular formula C8H6N2O5S B3331112 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid CAS No. 78278-04-3

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid

Cat. No. B3331112
CAS RN: 78278-04-3
M. Wt: 242.21 g/mol
InChI Key: VPLDSHJSVVGKKJ-UHFFFAOYSA-N
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Description

“2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid” is a compound with the CAS Number: 1821028-80-1 . It has a molecular weight of 206.16 . Another related compound is “2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” with the CAS Number: 56044-12-3 . It has a molecular weight of 260.66 .


Synthesis Analysis

The synthesis of related compounds such as 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline and its benzoyl and benzyl derivatives has been described . A novel synthesis of 2,5-dibromobenzoic acid was involved in the process .


Molecular Structure Analysis

The InChI Code for “2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid” is 1S/C9H6N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h1-3H, (H,13,14) (H2,10,11,12,15) . For “2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride”, the InChI Code is 1S/C8H5ClN2O4S/c9-16 (14,15)4-1-2-6-5 (3-4)7 (12)11-8 (13)10-6/h1-3H, (H2,10,11,12,13) .


Physical And Chemical Properties Analysis

The “2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid” is a solid at room temperature . The “2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” is also a solid and should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The “2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid” has several hazard statements including H302, H315, H319, H332, and H335 . The “2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride” is classified as dangerous with hazard statement H314 . It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5S/c11-7-5-3-4(16(13,14)15)1-2-6(5)9-8(12)10-7/h1-3H,(H,13,14,15)(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDSHJSVVGKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4(1H, 3H)-Quinazolinedione (10 g) was added portionwise to a stirred mixture of 65% fuming sulphuric acid (10 ml) and concentrated sulphuric acid (40 ml) at room temperature. After the addition was complete, the mixture was stirred at 55°-60° for 30 minutes, cooled, poured onto ice (100 g) and stood in a refrigerator for 1 hour. The colourless crystals were filtered, washed with a little ice-cold 6 N hydrochloric acid and finally dried in a vacuum oven to give the hydrated title compound, (14.7 g, m.p. >300°).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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